molecular formula C19H21N5O6S B605520 N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid CAS No. 136784-51-5

N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid

Cat. No.: B605520
CAS No.: 136784-51-5
M. Wt: 447.5 g/mol
InChI Key: WMBYSCVMFMNUQV-LBPRGKRZSA-N
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Description

Antifolate C1, also known as AGF94, is an inhibitor of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC).

Properties

CAS No.

136784-51-5

Molecular Formula

C19H21N5O6S

Molecular Weight

447.5 g/mol

IUPAC Name

(2S)-2-[[5-[3-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophene-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C19H21N5O6S/c20-19-23-15-11(16(27)24-19)8-9(21-15)2-1-3-10-4-6-13(31-10)17(28)22-12(18(29)30)5-7-14(25)26/h4,6,8,12H,1-3,5,7H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t12-/m0/s1

InChI Key

WMBYSCVMFMNUQV-LBPRGKRZSA-N

Isomeric SMILES

C1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CCCC2=CC3=C(N2)N=C(NC3=O)N

SMILES

C1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCCC2=CC3=C(N2)N=C(NC3=O)N

Canonical SMILES

C1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCCC2=CC3=C(N2)N=C(NC3=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antifolate C1;  AGF94;  AGF-94;  AGF 94; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10 (252 mg, 0.5 mmol) in MeOH (10 mL) was added 1 N NaOH (10 mL) and the mixture was stirred under N2 at room temperature for 16 h. TLC showed the disappearance of the starting material (Rf=0.48) and one major spot at the origin (MeOH/CHCl3 1:5). The reaction mixture was evaporated to dryness under reduced pressure. The residue was dissolved in water (10 mL), the resulting solution was cooled in an ice bath, and the pH was adjusted to 3-4 with dropwise addition of 1 N HCl. The resulting suspension was frozen in a dry ice-acetone bath, thawed to 4-5° C. in the refrigerator, and filtered. The residue was washed with a small amount of cold water and dried in vacuum using P2O5 to afford 212 mg (95%) of AAG154544 as white powder. mp 175-176° C.; 1H NMR (DMSO-d6): δ 1.88-2.10 (m, 4H), 2.31-2.34 (t, J=7.6 Hz, 2H), 2.49-2.54 (t, J=7.2 Hz, 2H), 2.78-2.81 (t, J=7.2 Hz, 2H), 4.30-4.35 (m, 1H), 5.88 (s, 1H), 5.97 (s, 2H), 6.89-6.90 (d, J=3.6 Hz, 1H), 7.68-7.69 (d, J=3.6 Hz, 1H), 8.50-8.52 (d, J=8 Hz, 1H), 10.13 (s, 1H), 10.82 (s, 1H) 12.42 (br, 2H). Anal. (C19H21N5O6S) C, H, N, S. calcd for C19H21N5O6S.1H2O; C, 49.02; H, 4.98; N, 15.05; S, 6.89. Found: C, 49.22; H, 4.80; N, 15.03; S, 6.97.
Name
10
Quantity
252 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
Reactant of Route 2
Reactant of Route 2
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
Reactant of Route 3
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
Reactant of Route 4
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
Reactant of Route 5
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
Reactant of Route 6
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid

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